molecular formula C20H30O7 B12309460 Adenostemmoic acid E

Adenostemmoic acid E

Cat. No.: B12309460
M. Wt: 382.4 g/mol
InChI Key: DPPVSQWFKIAOLU-UHFFFAOYSA-N
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Description

Adenostemmoic acid E is a natural product with the molecular formula C20H30O7. It is a diterpenoid compound found in plants of the Adenostemma genus, which are known for their medicinal properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenostemmoic acid E typically involves the extraction from natural sources, particularly from plants of the Adenostemma genus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods

advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Adenostemmoic acid E undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may have different biological activities and properties .

Scientific Research Applications

Adenostemmoic acid E has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying diterpenoid chemistry and reaction mechanisms.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of Adenostemmoic acid E involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and proteins involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through pathways such as the NF-E2-related factor-2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .

Comparison with Similar Compounds

Adenostemmoic acid E can be compared with other similar compounds, such as:

This compound stands out due to its unique chemical structure and specific biological activities, making it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Adenostemmoic acid E, also known as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), is a bioactive compound derived from the plant Adenostemma lavenia. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anti-melanogenic, and potential anti-aging properties. This article explores the biological activity of 11αOH-KA, supported by research findings and case studies.

11αOH-KA is part of the kaurenoic acid family, which exhibits various pharmacological properties. The compound's activity is largely attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. Specifically, it enhances the expression of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative damage.

Key Mechanisms:

  • Nrf2 Activation : 11αOH-KA promotes the stabilization and activation of Nrf2, leading to increased transcription of antioxidant genes.
  • Antioxidant Activity : The compound scavenges free radicals effectively, as demonstrated in various in vitro assays (DPPH and ABTS).
  • Anti-inflammatory Effects : It downregulates inducible nitric oxide synthase (iNOS) expression, thereby reducing inflammation.

Biological Activities

The biological activities of 11αOH-KA have been extensively studied. Below are summarized findings from key research articles:

Activity Description Study Reference
AntioxidantScavenges DPPH and ABTS radicals; IC50 values indicate significant activity.Budiarti et al., 2019
Anti-inflammatoryInhibits iNOS expression; reduces pro-inflammatory cytokines.Maeda et al., 2022
Anti-melanogenicDownregulates tyrosinase gene expression, reducing melanin synthesis.Maeda et al., 2022
Anti-agingProlongs lifespan in Schizosaccharomyces pombe; mimics calorie restriction effects.Batubara et al., 2020

Case Studies and Experimental Findings

Several studies have investigated the effects of 11αOH-KA on different cell lines and model organisms:

  • Yeast Model (Schizosaccharomyces pombe) :
    • Treatment with 11αOH-KA increased yeast lifespan significantly by enhancing mitochondrial activity under oxidative stress conditions.
    • The compound exhibited calorie restriction-mimicking effects that improved cellular resilience to stressors .
  • Mammalian Cells (B16F10 Melanoma Cells) :
    • In B16F10 cells, 11αOH-KA treatment resulted in elevated levels of Nrf2 and HO-1 proteins, indicating a robust antioxidant response.
    • The compound also demonstrated protective effects against hydrogen peroxide-induced cytotoxicity .
  • In Vivo Studies :
    • Animal models have shown that extracts containing 11αOH-KA alleviate symptoms related to oxidative stress and inflammation, suggesting therapeutic potential for conditions like acute lung injury .

Properties

Molecular Formula

C20H30O7

Molecular Weight

382.4 g/mol

IUPAC Name

10,11,14-trihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O7/c1-16(15(24)25)5-3-6-17(2)12(16)4-7-18-9-11(8-13(22)20(17,18)27)19(26,10-21)14(18)23/h11-13,21-22,26-27H,3-10H2,1-2H3,(H,24,25)

InChI Key

DPPVSQWFKIAOLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC34C2(C(CC(C3)C(C4=O)(CO)O)O)O)C)C(=O)O

Origin of Product

United States

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